molecular formula C16H18N4O5S B254139 2-(1,1-dioxothiolan-3-yl)-N'-[2-(4-oxoquinazolin-3-yl)acetyl]acetohydrazide

2-(1,1-dioxothiolan-3-yl)-N'-[2-(4-oxoquinazolin-3-yl)acetyl]acetohydrazide

Cat. No. B254139
M. Wt: 378.4 g/mol
InChI Key: NJQKUVVCIYLYJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-dioxothiolan-3-yl)-N'-[2-(4-oxoquinazolin-3-yl)acetyl]acetohydrazide is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is also known as DTAQ and is a hydrazide derivative of 4-oxoquinazoline. DTAQ has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties.

Mechanism of Action

The exact mechanism of action of DTAQ is not fully understood. However, it is believed that DTAQ exerts its biological effects through the inhibition of various signaling pathways, including the NF-κB and MAPK signaling pathways. DTAQ has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
DTAQ has been found to have several biochemical and physiological effects. In vitro studies have shown that DTAQ can inhibit the proliferation of cancer cells and induce apoptosis. DTAQ has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, DTAQ has been shown to protect against oxidative stress and neuronal damage in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

DTAQ has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied, and various methods for its synthesis and purification have been developed. DTAQ is also relatively stable and can be stored for extended periods without degradation. However, DTAQ has some limitations, including its low solubility in aqueous solutions, which can make it difficult to use in some experiments. Additionally, the exact mechanism of action of DTAQ is not fully understood, which can make it challenging to interpret the results of some experiments.

Future Directions

There are several future directions for research on DTAQ. One potential area of research is the development of novel derivatives of DTAQ with improved biological activity. Another area of research is the investigation of the mechanism of action of DTAQ, which could lead to the development of more targeted therapies. Additionally, further studies are needed to determine the safety and efficacy of DTAQ in humans, which could pave the way for the development of new therapies for various diseases.

Synthesis Methods

DTAQ can be synthesized through a multi-step process that involves the reaction of 4-oxoquinazoline with thioacetic acid. The resulting product is then treated with hydrazine hydrate to obtain DTAQ. The synthesis of DTAQ has been extensively studied, and various modifications to the synthesis method have been proposed to improve the yield and purity of the compound.

Scientific Research Applications

DTAQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that DTAQ has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. DTAQ has also been found to possess anti-cancer properties and can induce apoptosis in cancer cells. Additionally, DTAQ has been shown to have neuroprotective effects and can protect against neuronal damage in neurodegenerative diseases.

properties

Product Name

2-(1,1-dioxothiolan-3-yl)-N'-[2-(4-oxoquinazolin-3-yl)acetyl]acetohydrazide

Molecular Formula

C16H18N4O5S

Molecular Weight

378.4 g/mol

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-N//'-[2-(4-oxoquinazolin-3-yl)acetyl]acetohydrazide

InChI

InChI=1S/C16H18N4O5S/c21-14(7-11-5-6-26(24,25)9-11)18-19-15(22)8-20-10-17-13-4-2-1-3-12(13)16(20)23/h1-4,10-11H,5-9H2,(H,18,21)(H,19,22)

InChI Key

NJQKUVVCIYLYJE-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CC1CC(=O)NNC(=O)CN2C=NC3=CC=CC=C3C2=O

Canonical SMILES

C1CS(=O)(=O)CC1CC(=O)NNC(=O)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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